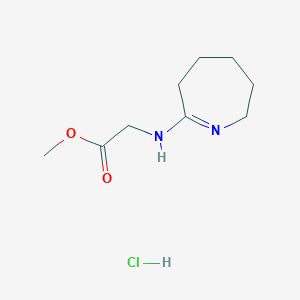

甲基 N-(3,4,5,6-四氢-2H-氮杂卓-7-基)甘氨酸盐酸盐

描述

Molecular Structure Analysis

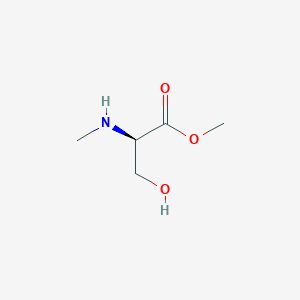

The molecular structure of a compound can be determined using various spectroscopic techniques. For “7-Methoxy-3,4,5,6-tetrahydro-2H-azepine”, a related compound, the molecular formula is C7H13NO . For “methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride”, the molecular formula is C9H17ClN2O2.科学研究应用

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming stable salts and derivatives, which can be beneficial in developing new medications with improved pharmacokinetic properties .

Bioconjugation

Researchers use this compound in bioconjugation studies. The amino group in the azepine ring can be linked to biomolecules or drugs, facilitating targeted delivery systems that could enhance therapeutic efficacy .

Material Science

In material science, the compound’s unique chemical structure allows for the creation of novel polymers with potential applications in biodegradable materials, coatings, and nanotechnology .

Catalysis

The compound may serve as a ligand in catalytic systems due to its potential to stabilize transition states and increase reaction rates for certain chemical transformations .

Neuroscience Research

Due to the presence of the azepine moiety, which is a common feature in many neurological agents, this compound is of interest in the development of drugs targeting the central nervous system .

Agricultural Chemistry

It could be explored for its utility in agricultural chemistry, particularly in the synthesis of herbicides or pesticides that require specific structural features for activity .

Analytical Chemistry

The compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new detection methods for amines and other related compounds .

Environmental Science

Lastly, in environmental science, this compound’s derivatives could be studied for their ability to remove or neutralize pollutants, contributing to cleaner production processes and waste management .

属性

IUPAC Name |

methyl 2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-13-9(12)7-11-8-5-3-2-4-6-10-8;/h2-7H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHJMVJDCRBXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=NCCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride | |

CAS RN |

1332530-94-5 | |

| Record name | Glycine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

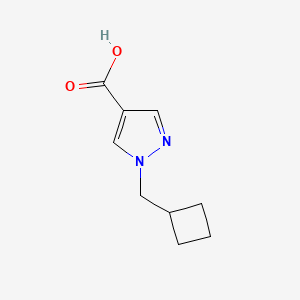

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1426563.png)

![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)